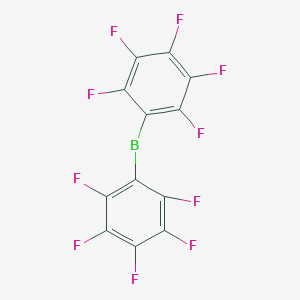

Bis(pentafluorophenyl)borane

Description

Structure

2D Structure

Propriétés

Numéro CAS |

165612-94-2 |

|---|---|

Formule moléculaire |

C12BF10 |

Poids moléculaire |

344.92 g/mol |

InChI |

InChI=1S/C12BF10/c14-3-1(4(15)8(19)11(22)7(3)18)13-2-5(16)9(20)12(23)10(21)6(2)17 |

Clé InChI |

RMVKLSURSIYQTI-UHFFFAOYSA-N |

SMILES |

[B](C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |

SMILES canonique |

[B](C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |

Synonymes |

BIS(PENTAFLUOROPHENYL)BORANE |

Origine du produit |

United States |

Synthetic Methodologies and Precursor Chemistry of Bis Pentafluorophenyl Borane

Established Synthetic Pathways

Two primary and reliable methods for the synthesis of bis(pentafluorophenyl)borane have been extensively documented, providing access to multigram quantities of the pure compound. acs.org

One of the well-established routes to this compound involves a three-step process starting from the synthesis of a pentafluorophenyl transfer agent, followed by the formation of a chloroborane (B76620) intermediate, and finally, reduction to the desired product. colab.wsacs.org This method, while multi-stepped, offers a reliable pathway to high-purity this compound.

The initial step involves the synthesis of a suitable pentafluorophenyl transfer agent, such as dimethylbis(pentafluorophenyl)tin (Me₂Sn(C₆F₅)₂). acs.orgnii.ac.jp This is typically achieved through the reaction of a Grignard reagent, like pentafluorophenylmagnesium bromide (C₆F₅MgBr), with dimethyltin (B1205294) dibromide (Me₂SnBr₂). acs.org

The subsequent step is the transmetallation reaction between the pentafluorophenyltin compound and boron trichloride (B1173362) (BCl₃) to yield chlorothis compound (B3050591) (ClB(C₆F₅)₂). colab.wsacs.orgchemicalbook.com This reaction is typically carried out in a non-polar solvent like heptane. The mixture is initially cooled and then heated to ensure the complete transfer of the pentafluorophenyl groups to the boron center. chemicalbook.com

A more direct and less labor-intensive route to this compound involves the reaction of tris(pentafluorophenyl)borane (B72294) [B(C₆F₅)₃] with a silane (B1218182), such as triethylsilane (Et₃SiH). colab.wsacs.orgacs.org This method is particularly convenient if the starting material, B(C₆F₅)₃, is commercially available. acs.org

The reaction is typically carried out by heating a mixture of B(C₆F₅)₃ and Et₃SiH in a solvent like benzene (B151609) at approximately 60°C for several days. colab.wsacs.orgacs.org Upon cooling, the desired product, this compound, precipitates out of the solution. This one-step procedure can achieve a yield of around 69%. colab.wsacs.orgacs.org

Another variation of this direct synthesis involves the redistribution reaction between B(C₆F₅)₃ and borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) in hexane (B92381) at room temperature. nii.ac.jp This method generates a solution of the this compound-dimethyl sulfide complex, which can be used directly for subsequent reactions like hydroboration. nii.ac.jp

Table 2: Direct Synthesis of this compound from Tris(pentafluorophenyl)borane

| Reactants | Product | Solvent | Key Conditions | Yield |

|---|---|---|---|---|

| B(C₆F₅)₃ + Et₃SiH | HB(C₆F₅)₂ + Et₃SiC₆F₅ | Benzene | 60°C for 3 days | 69% colab.wsacs.orgacs.org |

Mechanistic Insights into this compound Synthesis

The synthesis of this compound relies on fundamental organometallic reaction mechanisms, with transmetallation playing a central role. Understanding these mechanisms is key to optimizing reaction conditions and managing byproducts.

Transmetallation is a key process in the synthesis of arylboranes, involving the transfer of an aryl group from one metal to another. conicet.gov.ar In the synthesis of this compound via the chloroborane intermediate, the pentafluorophenyl group is transferred from tin to boron. colab.wsacs.org This reaction is driven by the relative electronegativities and bond strengths of the metals and the organic group.

Transmetallation reactions involving organoboron reagents are common in synthetic organometallic chemistry. rsc.org For instance, the reaction of aryltrialkyltin compounds with borane (B79455) in THF can lead to the formation of arylboronic acids, demonstrating the facility of the tin-to-boron aryl transfer. conicet.gov.ar The efficiency of these reactions can be influenced by the nature of the aryl group and the reaction conditions.

Effective byproduct management and purification are critical for obtaining high-purity this compound. In the synthesis via the chloroborane intermediate, the primary byproduct is dimethyltin dichloride (Me₂SnCl₂). chemicalbook.com This byproduct precipitates out of the reaction mixture and can be removed by filtration. chemicalbook.com The crude product is then typically purified by recrystallization from a suitable solvent like hexane at low temperatures. chemicalbook.com

In the direct synthesis from B(C₆F₅)₃ and a silane, the main byproduct is the corresponding silyl-pentafluorophenyl compound, such as Et₃SiC₆F₅. acs.org The desired this compound precipitates upon cooling, allowing for its separation from the soluble silane byproduct. acs.org Washing the precipitate can further enhance its purity. acs.org

For pentafluorophenyl boron compounds in general, purification can also be achieved through processes like precipitation from a mixed solvent system. For example, N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate (B1229283) can be purified by dissolving the crude product in a solvent like dichloromethane (B109758) and then adding an aliphatic hydrocarbon like pentane (B18724) to induce precipitation of the purified compound. google.com Sublimation under inert atmosphere is another common technique for purifying highly hygroscopic boron compounds like tris(pentafluorophenyl)borane. researchgate.net

Advanced Synthetic Approaches and Yield Optimization

Research continues to explore more efficient and scalable methods for the synthesis of this compound and related compounds. Optimization of reaction conditions is a key aspect of this endeavor.

For the synthesis of the chlorothis compound intermediate, the reaction conditions, such as temperature and reaction time, have been optimized to ensure complete ligand transfer and maximize the yield, which can reach up to 90% under optimized conditions. chemicalbook.com

In the direct synthesis from B(C₆F₅)₃, the reaction time is a significant factor. While the reaction with Et₃SiH takes several days, the redistribution reaction with BH₃·SMe₂ is complete within an hour at room temperature. acs.orgnii.ac.jp This highlights a trade-off between reaction time and the nature of the final product (free borane vs. a borane-adduct).

Furthermore, the development of catalytic processes for borylation reactions represents a significant advancement. For example, metal-catalyzed borylation reactions using reagents like bis(pinacolato)diboron (B136004) allow for the synthesis of boronic esters from C-H bonds. wikipedia.org While not a direct synthesis of this compound, these advanced methods contribute to the broader field of organoboron chemistry and may inspire new synthetic strategies.

Electronic Structure and Lewis Acidity of Bis Pentafluorophenyl Borane

Theoretical Frameworks for Lewis Acidity

The strong Lewis acidic character of bis(pentafluorophenyl)borane is primarily attributed to the electronic nature of the pentafluorophenyl groups attached to the boron atom.

Inductive Effects of Pentafluorophenyl Substituents

The Lewis acidity of boranes is significantly enhanced by the presence of electron-withdrawing substituents. The pentafluorophenyl (C₆F₅) group is a particularly powerful electron-withdrawing moiety due to the high electronegativity of the fluorine atoms. researchgate.netacs.orgrsc.org This strong inductive effect, often denoted as a -I effect, pulls electron density away from the boron center through the sigma bonds. rsc.org This withdrawal of electron density makes the boron atom more electron-deficient and thus a stronger acceptor of electron pairs, which is the definition of a Lewis acid. The cumulative effect of two such C₆F₅ groups in this compound results in a highly electrophilic boron center, making the compound a potent Lewis acid. rsc.org This enhanced acidity is a key feature that distinguishes it from non-fluorinated analogues like diphenylborane. researchgate.net

Computational Modeling of Electronic Structure and Acidity

Computational chemistry provides critical insights into the electronic structure and Lewis acidity of this compound. acs.orglatrobe.edu.au Techniques such as Density Functional Theory (DFT) are utilized to model the molecule and predict its properties. researchgate.netcardiff.ac.uk These theoretical studies allow for the calculation of key electronic parameters, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater ability to accept electrons, correlating to higher Lewis acidity. latrobe.edu.au

Computational models have been instrumental in understanding the reactivity of HB(C₆F₅)₂. For instance, studies on hydroboration reactions suggest that the reaction proceeds through a monomeric form of the borane (B79455), which is formed from the dissociation of its dimeric structure. acs.org Furthermore, computational analysis of Mulliken charges can illustrate the distribution of electron density within the molecule, quantitatively demonstrating the electron-deficient nature of the boron atom. acs.org These theoretical approaches are also vital in predicting reaction pathways and understanding the mechanisms of reactions catalyzed by this compound. researchgate.netresearchgate.net

Quantitative Assessment of Lewis Acidity

To move beyond qualitative descriptions, the Lewis acidity of this compound and related compounds is quantified using various experimental and theoretical methods.

Gutmann-Beckett Acceptor Number Determination

A widely accepted experimental method for quantifying Lewis acidity is the Gutmann-Beckett method. researchgate.netresearchgate.net This technique involves the use of a probe molecule, most commonly triethylphosphine (B1216732) oxide (Et₃PO), which is a Lewis base. rsc.org The change in the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of Et₃PO upon its interaction with a Lewis acid is measured. A larger downfield shift corresponds to a stronger Lewis acid-base interaction and thus a higher Acceptor Number (AN). researchgate.net

Table 1: Gutmann-Beckett Acceptor Numbers (AN) for Selected Boranes

| Compound | Probe Molecule | Acceptor Number (AN) | Reference |

|---|---|---|---|

| 9-(bis(perfluorophenyl)boraneyl)-9H-carbazole | Et₃PO | 56 | rsc.org |

| Bis(pentafluorophenyl)borinic acid | Et₃PO | 66 | rsc.org |

Fluoride-Ion Affinity (FIA) Calculations

Fluoride-Ion Affinity (FIA) is a theoretical metric used to assess the intrinsic Lewis acidity of a molecule in the gas phase. It is defined as the negative of the enthalpy change for the reaction of the Lewis acid with a fluoride (B91410) ion (F⁻). latrobe.edu.aucardiff.ac.uk A higher FIA value signifies a stronger Lewis acid. latrobe.edu.au

Computational studies have established a scale of Lewis acidity based on FIA values. For B(C₆F₅)₃, the calculated FIA is approximately 448 kJ/mol. rsc.org The FIA for bis(pentafluorophenyl)borinic acid [HOB(C₆F₅)₂], a hydrolysis product of an HB(C₆F₅)₂ derivative, was calculated to be 344 kJ/mol in the gas phase. rsc.org The parent aminoborane (B14716983) from which it was derived had a higher gas-phase FIA of 413 kJ/mol. rsc.org These values, being lower than that of B(C₆F₅)₃, are consistent with the Gutmann-Beckett data and place the Lewis acidity of these this compound derivatives below that of tris(pentafluorophenyl)borane (B72294).

Table 2: Calculated Fluoride-Ion Affinity (FIA) for Selected Boron Compounds

| Compound | FIA (kJ/mol) | Phase | Reference |

|---|---|---|---|

| 9-(bis(perfluorophenyl)boraneyl)-9H-carbazole | 413 | Gas | rsc.org |

| Bis(pentafluorophenyl)borinic acid | 344 | Gas | rsc.org |

Comparative Studies with Analogous Boranes and Other Lewis Acids

The Lewis acidity of this compound is best understood through comparison with other boranes and Lewis acids. It is well-established that perfluorinated arylboranes are substantially stronger Lewis acids than their non-fluorinated counterparts, such as triphenylborane (B1294497) (BPh₃), due to the powerful inductive effect of the fluorine atoms. researchgate.net

Within the family of perfluorinated boranes, tris(pentafluorophenyl)borane [B(C₆F₅)₃] is generally regarded as a stronger Lewis acid than HB(C₆F₅)₂. rsc.org This is supported by both experimental AN values and theoretical FIA calculations. rsc.org However, it is noteworthy that HB(C₆F₅)₂ is often described as being more electrophilic than B(C₆F₅)₃ in certain reactions, a property attributed to its reduced steric bulk around the boron center.

When compared to other derivatives, such as chlorothis compound (B3050591) [ClB(C₆F₅)₂], the Lewis acidity is further modulated. The chloro-substituted borane exhibits higher Lewis acidity than HB(C₆F₅)₂, which is explained by the greater electronegativity of the chlorine atom compared to a hydrogen atom. Conversely, HB(C₆F₅)₂ is considered a weaker Lewis acid than the highly reactive triethylsilylium ion. acs.org Computational studies have also shown that carborane-substituted boranes are significantly stronger Lewis acids than those with pentafluorophenyl substituents. latrobe.edu.au

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | HB(C₆F₅)₂ |

| Tris(pentafluorophenyl)borane | B(C₆F₅)₃ |

| 9-(bis(perfluorophenyl)boraneyl)-9H-carbazole | C₁₈H₅BC₁₂F₁₀N |

| Bis(pentafluorophenyl)borinic acid | HOB(C₆F₅)₂ |

| Triethylphosphine oxide | Et₃PO |

| Diphenylborane | HB(C₆H₅)₂ |

| Triphenylborane | B(C₆H₅)₃ |

| Chlorothis compound | ClB(C₆F₅)₂ |

| Triethylsilylium ion | Et₃Si⁺ |

| Boron trichloride (B1173362) | BCl₃ |

| Carbazole | C₁₂H₉N |

Reactivity and Fundamental Chemical Transformations of Bis Pentafluorophenyl Borane

Interactions with Hydride Sources and E-H Bonds (E = C, Si, N, O)

The Lewis acidic boron center in bis(pentafluorophenyl)borane readily interacts with hydridic E-H bonds. This can lead to the formation of adducts, heterolytic bond cleavage, and the generation of new boryl species.

Activation of Silicon-Hydride Bonds

This compound's interaction with silicon-hydride (Si-H) bonds is a prominent feature of its chemistry. This reactivity is foundational to one of its primary synthesis routes, where the parent borane (B79455), tris(pentafluorophenyl)borane (B72294) [B(C₆F₅)₃], reacts with a silane (B1218182) such as triethylsilane (Et₃SiH). acs.orgacs.org In this reaction, B(C₆F₅)₃ activates the Si-H bond, leading to a hydride transfer to the boron and a transfer of a pentafluorophenyl group to the silicon. This process, which forms HB(C₆F₅)₂ and Et₃SiC₆F₅, implicates the formation of a transient borane-silane adduct. jyu.fi

The high Lewis acidity of perfluoroarylboranes enables them to activate trialkylsilanes by effectively abstracting a hydride (H⁻). acs.org This fundamental reactivity underpins the use of related boranes as catalysts in hydrosilylation reactions, where the key step is the activation of the Si-H bond by the Lewis acidic boron center. jyu.finih.gov

Reactivity with Carbon-Hydrogen Bonds

The activation of typically inert carbon-hydrogen (C-H) bonds is a significant challenge in chemistry. While this compound is a strong Lewis acid, its direct, uncatalyzed reactivity with simple, unactivated C-H bonds is not extensively documented under standard conditions. However, its high electrophilicity allows it to participate in C-H activation when part of a "frustrated Lewis pair" (FLP) system. nih.gov In such systems, the borane, acting as the Lewis acid, and a sterically hindered Lewis base are unable to form a classical adduct and can cooperatively activate substrates, including certain C-H bonds. acs.org For instance, intramolecular C-H activation has been observed in systems where the borane and a basic site are held in close proximity. acs.org

Formation and Reactivity of Borane-Silane Adducts

The interaction between a borane and a silane is proposed to proceed through an intermediate adduct. jyu.finih.gov While the direct spectroscopic observation of an adduct between triethylsilane and B(C₆F₅)₃ has proven elusive, strong evidence for their existence has been obtained through studies with more Lewis acidic boranes. jyu.fi These adducts are characterized as "encounter complexes" where the Si-H bond interacts with the vacant p-orbital of the boron atom. nih.gov This interaction polarizes the Si-H bond, making the hydrogen more hydridic and susceptible to transfer. The adduct is a key intermediate in reactions like hydrosilylation, facilitating the heterolytic cleavage of the Si-H bond and subsequent hydride transfer to a substrate. nih.gov The formation of these adducts is a critical step that precedes the formal hydride abstraction by the borane. jyu.fi

Reactivity with Unsaturated Organic Substrates

This compound is an exceptionally active hydroboration reagent, reacting rapidly with a variety of unsaturated carbon-carbon bonds, including those in alkenes, alkynes, allenes, and dienes. acs.org

Hydroboration of Alkenes and Alkynes

The hydroboration of alkenes and alkynes with this compound proceeds with notable speed and selectivity, often being complete within minutes at room temperature in aromatic solvents. acs.org The reagent displays regio- and chemoselectivities comparable to established hydroborating agents like 9-borabicyclo[3.3.1]nonane (9-BBN), but with significantly faster reaction rates. acs.org

With terminal alkenes, the boron atom adds predominantly to the terminal carbon (anti-Markovnikov addition), as is typical for hydroboration reactions. A unique feature of this reagent is the facility with which the resulting alkylborane products can undergo boryl group migration. acs.orgcolab.ws This allows for the isomerization of kinetically formed products to the thermodynamically most stable organoborane. acs.org

The table below summarizes the hydroboration of various alkenes with HB(C₆F₅)₂.

| Alkene Substrate | Reaction Time | Major Product(s) | Regioselectivity (%) |

| 1-Hexene | < 5 min | 1-Borylhexane | >99 |

| Styrene | < 5 min | 2-Boryl-1-phenylethane | >99 |

| α-Methylstyrene | < 5 min | 2-Boryl-1-phenylpropane | >99 |

| cis-2-Pentene | < 5 min | 2-Borylpentane, 3-Borylpentane | 50:50 |

| Methylenecyclohexane | < 5 min | (trans-2-Methylcyclohexyl)borane | >99 |

Data compiled from studies conducted in benzene-d₆, with product distribution determined by NMR spectroscopy. acs.org

The reaction with alkynes is also highly efficient. Internal alkynes undergo clean monohydroboration to yield vinylboranes and are resistant to further hydroboration. acs.orgacs.org Terminal alkynes can also be selectively monohydroborated, but will react with a second equivalent of the borane to form gem-diboryl species. acs.org Unlike reactions with some other boranes, reactions with unsymmetrical internal alkynes tend to show little regioselectivity. acs.org

The table below shows the results of the hydroboration of representative alkynes.

| Alkyne Substrate | Equivalents of HB(C₆F₅)₂ | Product(s) |

| 3-Hexyne | 1 | (E)-(3-Hexen-3-yl)borane |

| Diphenylacetylene | 1 | (E)-(1,2-Diphenylethenyl)borane |

| 1-Phenyl-1-propyne | 1 | Mixture of regioisomers |

| 1-Hexyne | 1 | (E)-(1-Hexen-1-yl)borane |

| 1-Hexyne | 2 | 1,1-Diborylhexane |

Data compiled from studies conducted in benzene-d₆, with product distribution determined by NMR spectroscopy. acs.org

Reactions with Allenes and Dienes

The reactivity of this compound extends to more complex unsaturated systems like allenes and dienes. The reaction with an excess of unsubstituted allene (B1206475) does not result in a simple hydroboration product but leads to a borane-substituted trimer of allene. d-nb.info In reactions with substituted bis-allenes, an initial hydroboration can be followed by an intramolecular allylboration, leading to the formation of cyclic borane structures. d-nb.info

With dienes, HB(C₆F₅)₂ can act as a catalyst for the atom-economic formation of cyclic alkenylboronates and (homo)allylboronates from dienes and dioxaborolanes. dntb.gov.ua At elevated temperatures, this compound was found to react with dienes to produce alkenyl boranes, a surprising result compared to the expected alkyl boranes from a typical hydroboration pathway. researchgate.net This discovery led to the development of a catalytic process where the borane facilitates the transformation of dienes into valuable boron-containing synthetic intermediates. researchgate.net

Formation and Transformations of Boron Enolates

The generation of boron enolates is a cornerstone of modern synthetic chemistry, providing access to key intermediates for carbon-carbon bond formation. While the highly related Lewis acid, tris(pentafluorophenyl)borane, B(C₆F₅)₃, is extensively used to generate bis(pentafluorophenyl)boron enolates from precursors like alkynes, the direct formation of such enolates from this compound, HB(C₆F₅)₂, is not as prominently documented in the surveyed literature.

Research has shown that bis(pentafluorophenyl)boron enolates can be formed from alkynes through an oxygen transfer reaction using B(C₆F₅)₃, which then undergo subsequent coupling reactions. However, analogous transformations initiated directly by the hydroboration of enolizable substrates or silyl (B83357) enol ethers with HB(C₆F₅)₂ are not readily found. The high reactivity of HB(C₆F₅)₂ as a hydroboration agent for various alkenes and alkynes is well-established, but its specific application to form stable boron enolates appears to be a less common synthetic strategy. acs.org

Reactions with Transition Metal Complexes and Organometallic Species

This compound exhibits diverse reactivity with transition metal and organometallic compounds, driven by its strong electrophilicity and the nature of the metal center. These reactions lead to the formation of novel complexes with unique bonding and reactivity.

This compound reacts readily with transition metal alkyl complexes, often proceeding through competing pathways of alkyl-hydride exchange and alkane elimination. A notable example is the reaction of HB(C₆F₅)₂ with bis(cyclopentadienyl)dimethylzirconium, [Cp₂ZrMe₂]. ul.ie This reaction presents two primary outcomes: methyl-hydride exchange to produce "Cp₂Zr(H)Me" and MeB(C₆F₅)₂, and methane (B114726) elimination leading to a zirconocene (B1252598) methylidene borane complex. ul.ieresearchgate.net

Similarly, the reactions with other dialkyl zirconocenes, such as Cp₂ZrR₂ where R = CH₂SiMe₃ or CH₂Ph, also proceed via an initial alkyl/hydride exchange to yield "Cp₂Zr(H)R" and the corresponding alkyl-borane RB(C₆F₅)₂. researchgate.net The subsequent reaction pathway depends on the stoichiometry. In the presence of excess HB(C₆F₅)₂, the zirconium hydride moiety is trapped to form dihydridoborate compounds. researchgate.net

The reaction with tantalocene complexes also demonstrates this reactivity. The interaction between HB(C₆F₅)₂ and a tantalocene ethylidene complex results in the borane attacking the methylene (B1212753) group, followed by an alkyl/hydride exchange at the methyl group with a second equivalent of the borane. researchgate.net

| Metal-Alkyl Complex | Borane Reagent | Key Reaction Pathway(s) | Product(s) |

| [Cp₂ZrMe₂] | HB(C₆F₅)₂ | Methyl-Hydride Exchange, Methane Elimination | "Cp₂Zr(H)Me", MeB(C₆F₅)₂, Borane-stabilized alkylidene |

| Cp₂Zr(CH₂SiMe₃)₂ | HB(C₆F₅)₂ | Alkyl-Hydride Exchange | "Cp₂Zr(H)CH₂SiMe₃", (Me₃SiCH₂)B(C₆F₅)₂ |

| Cp₂Ta(CH₂)CH₃ | HB(C₆F₅)₂ | Methylene Attack, Alkyl-Hydride Exchange | Cp₂Ta(CH₂B(C₆F₅)₂)(μ-H)(H), MeB(C₆F₅)₂ |

Table 1: Summary of Reactions between this compound and Metal-Alkyl Complexes.

Salt elimination, or metathesis, provides a direct route to metal-boron bonds. While less common for HB(C₆F₅)₂ compared to its halogenated analogue ClB(C₆F₅)₂, reactions with anionic metal complexes have been explored. The reaction between the chloroborane (B76620) ClB(C₆F₅)₂ and nucleophilic metal anions like [(η⁵-C₅R₅)Fe(CO)₂]⁻ (where R = H or Me) and [Mn(CO)₅]⁻ proceeds via salt elimination to afford novel iron-boryl and manganese-boryl complexes, respectively. rsc.org

For this compound itself, reactivity has been observed with the hydridomanganese anion [(η⁵-C₅H₄Me)Mn(CO)₂H]⁻. This interaction leads to the formation of a thermally labile product, identified as (η⁵-C₅H₄Me)Mn(CO)₂(H)B(C₆F₅)₂, demonstrating a pathway for creating a manganese-boron linkage through reaction with a metalate anion. rsc.org

This compound is a key reagent for the synthesis of advanced organometallic structures such as boryl and borylalkylidyne complexes. The reaction with tungsten methylidyne complexes of the type (dmpe)₂W(X)⋮CH (where dmpe is 1,2-bis(dimethylphosphino)ethane (B1345682) and X = Cl or OTf) serves as a prime example. researchgate.net

The borane electrophilically attacks the methylidyne ligand. When the ancillary ligand (X) is triflate (OTf), the methylidyne proton is transferred to the tungsten center. Subsequent removal of a hydride from the now-coordinated borane ligand using a strong electrophile like [Ph₃C]⁺[B(C₆F₅)₄]⁻ yields a cationic tungsten(VI) borylalkylidyne hydride species. researchgate.net This transformation highlights a sophisticated pathway where the borane is not only incorporated into the complex but is also activated for further reaction, leading to a rare borylalkylidyne moiety.

| Precursor Complex | Borane Reagent | Activator/Subsequent Reagent | Final Complex Type |

| (dmpe)₂W(OTf)⋮CH | HB(C₆F₅)₂ | [Ph₃C]⁺[B(C₆F₅)₄]⁻ | Cationic Borylalkylidyne Hydride |

Table 2: Synthesis of a Borylalkylidyne Complex from this compound.

Catalytic Applications of Bis Pentafluorophenyl Borane

Frustrated Lewis Pair (FLP) Catalysis

The high Lewis acidity and steric profile of bis(pentafluorophenyl)borane make it a suitable component for the formation of Frustrated Lewis Pairs. rsc.org FLPs are combinations of sterically encumbered Lewis acids and bases that are unable to form a classical adduct. This "frustration" leads to unique reactivity, enabling the activation of small molecules and the catalysis of various chemical transformations. chemrxiv.org

Frustrated Lewis Pairs involving boranes like HB(C₆F₅)₂ can activate a variety of small, kinetically stable molecules by acting cooperatively to cleave bonds. chemrxiv.orgmdpi.com

Hydrogen (H₂): Metal-free activation of dihydrogen is a hallmark of FLP chemistry. While much of the foundational work has focused on tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, the principles extend to related boranes. rsc.orgnih.gov In these systems, the Lewis acidic boron and the Lewis basic partner (often a bulky phosphine) cooperatively cleave the H-H bond heterolytically. mdpi.comvander-lingen.nl This process generates a phosphonium cation and a hydridoborate anion, which can then be used in subsequent hydrogenation reactions. vander-lingen.nl The reversibility of this activation allows for catalytic cycles in metal-free hydrogenations. rsc.org

Carbon Dioxide (CO₂): FLPs are effective in the activation and reduction of carbon dioxide. researchgate.net The Lewis acidic borane (B79455) component interacts with an oxygen atom of CO₂, while the Lewis base attacks the carbon atom. This cooperative binding activates the CO₂ molecule for subsequent reactions, such as hydrosilylation. researchgate.netacs.org For instance, the FLP system of 2,2,6,6-tetramethylpiperidine (TMP) and B(C₆F₅)₃ activates CO₂ to form a boratocarbamate, which can then be catalytically converted to methane (B114726) using a silane (B1218182) reductant in a tandem process. acs.org

Dioxygen (O₂): The activation of dioxygen by strong boron-based Lewis acids can lead to its reductive cleavage. nih.gov A highly Lewis acidic bis(borane) has been shown to react with O₂ in the presence of a reductant (decamethylferrocene) to achieve a formal 4-electron reduction. The mechanism is proposed to proceed through superoxide and peroxide adducts, followed by homolytic O-O bond cleavage to form highly reactive oxyl radicals. nih.gov

The unique reactivity of FLPs derived from highly acidic boranes extends to the cleavage of various chemical bonds beyond those in small molecules. rsc.orgsemanticscholar.org

Si-H Bonds: The combination of a Lewis acid like tris(ortho-carboranyl)borane with a Lewis base can create an FLP capable of Si-H bond cleavage. rsc.org This reactivity is fundamental to B(C₆F₅)₃-catalyzed hydrosilylation reactions, where the interaction between the borane and the silane is a key step. The mechanism is thought to involve the formation of a frustrated Si-H···B interaction, which enhances the hydridic character of the hydrogen and the electrophilicity of the silicon, facilitating hydride transfer. nih.gov

C-H Bonds: Intramolecular FLPs have demonstrated the ability to activate C-H bonds. For example, (2-aminophenyl)boranes are postulated to activate C-H bonds in arenes and heteroarenes via a C-H insertion mechanism where the boron and amine functionalities heterolytically split the C-H bond. acs.org

O-O Bonds: As mentioned in the context of O₂ activation, Lewis superacidic bis(boranes) can mediate the cleavage of peroxide O-O bonds. The coordination of two borane centers to a peroxide intermediate significantly weakens the O-O bond, facilitating its homolytic scission to generate oxyl radicals. nih.gov

The mechanism of bond activation by FLPs can follow different pathways, primarily distinguished as heterolytic or homolytic cleavage. chemrxiv.org

Heterolytic Cleavage: This is the most common pathway in FLP chemistry. chemrxiv.org The Lewis acid and base act in concert to split a bond, resulting in ionic fragments. For H₂ activation, this leads to a protonated base ([LB-H]⁺) and a hydridic acid ([LA-H]⁻). mdpi.com This process is theorized to proceed through an "encounter complex" where the substrate is polarized between the unquenched acid and base centers. chemrxiv.org

Homolytic Cleavage: In some cases, FLP activation can proceed via a single electron transfer (SET) mechanism, a process termed frustrated radical pair (FRP) chemistry. chemrxiv.org This pathway has been observed with specific Lewis acid/base partners, such as a highly Lewis acidic borane and certain phosphines or metallocenes. chemrxiv.org Computational analysis is often employed to distinguish between the heterolytic and homolytic pathways, as experimental observations can sometimes be ambiguous. chemrxiv.org

Computational studies, such as Density Functional Theory (DFT) calculations, have been crucial in elucidating the transition states and intermediates in FLP reactions. For example, in the tricomponent reaction between a phosphine, a borane, and an olefin, calculations suggest a truly trimolecular process with a single, early, and asynchronous transition state. vander-lingen.nl

Hydroboration Catalysis

This compound is an exceptionally active reagent for the hydroboration of alkenes and alkynes. acs.org Its high reactivity is attributed to the high Lewis acidity of the boron center and the relative ease with which the inactive dimer dissociates into the active monomeric form in solution. rsc.orgcolab.wsfigshare.com In aromatic solvents, an equilibrium exists between the dimeric and monomeric forms, with the monomer being the reactive species in hydroboration. acs.orgfigshare.com The reactions are typically fast, clean, and regioselective. acs.org

HB(C₆F₅)₂ demonstrates excellent regio- and chemoselectivity in hydroboration reactions, often comparable to established reagents like 9-borabicyclo[3.3.1]nonane (9-BBN), but with significantly faster reaction rates. acs.orgfigshare.com

Regioselectivity: For terminal alkenes and alkynes, hydroboration with HB(C₆F₅)₂ proceeds with high regioselectivity to place the boron atom at the terminal, less sterically hindered position (anti-Markovnikov addition). acs.org

Chemoselectivity: The reagent can selectively monohydroborate alkynes. figshare.comacs.org While terminal alkynes can react with a second equivalent of the borane, internal alkynes are resistant to further hydroboration after the initial addition. figshare.comacs.org This allows for the controlled synthesis of vinylboranes.

A notable feature of this reagent is the tendency for the resulting organoborane products to undergo boryl group migration. This property can be exploited to access the thermodynamically most stable hydroboration product, which may differ from the kinetic product obtained with other reagents. acs.orgfigshare.com

Table 1: Regioselectivity in the Hydroboration of Alkenes and Alkynes with HB(C₆F₅)₂ Data synthesized from research findings. acs.org

| Substrate | Major Product (Regioisomer) |

| 1-Hexene | 1-Borylhexane |

| Styrene | 2-Phenyl-1-borylethane |

| 1-Octyne | (E)-1-Boryl-1-octene |

| Phenylacetylene | (E)-2-Phenyl-1-borylethene |

The mechanism of hydroboration with HB(C₆F₅)₂ is intrinsically linked to its solution-state behavior. The solid-state dimer, [HB(C₆F₅)₂]₂, must first dissociate to the monomeric borane, HB(C₆F₅)₂, to become active. acs.orgfigshare.com

The generally accepted mechanism for the hydroboration of unsaturated C-C bonds involves a four-centered transition state where the B-H bond adds across the π-system. The high electrophilicity (Lewis acidity) of the monomeric HB(C₆F₅)₂ makes it highly reactive towards the electron-rich double or triple bond of the substrate.

In some cases, boranes can act as catalysts for hydroboration reactions using other boron reagents, like pinacolborane (HBpin). The proposed mechanism for such catalysis involves an initial hydroboration of the substrate by the catalyst, followed by a transborylation step with HBpin. This regenerates the active borane catalyst and yields the desired alkylboronic ester product. researchgate.net While this has been explored for other fluorinated boranes, the high intrinsic reactivity of HB(C₆F₅)₂ often leads to its use as a stoichiometric reagent rather than a catalyst in this context. acs.org

Scope of Substrates in Catalytic Hydroboration

This compound, HB(C₆F₅)₂, also known as Piers' borane, is a highly reactive hydroboration reagent due to the ease of dissociation of its dimeric form into a highly electrophilic monomer. This high reactivity allows it to hydroborate a wide range of alkene and alkyne substrates, including those that are sterically hindered and typically unreactive towards more common reagents.

The substrate scope for hydroboration with HB(C₆F₅)₂ is broad. It reacts rapidly with various alkenes, including terminal, internal, and cyclic olefins. A notable feature is its ability to hydroborate sterically hindered olefins that are resistant to other hydroborating agents. Furthermore, it is effective for arylcycloalkenes, a class of substrates that are generally difficult to hydroborate with conventional reagents. In these reactions, HB(C₆F₅)₂ often provides a single regioisomer with high efficiency. For instance, the hydroboration of a naphthylcyclohexene substrate, followed by oxidation, results in the corresponding alcohol in very high yield. The reaction also exhibits chemoselectivity; in molecules with multiple double bonds, such as (+)-limonene, hydroboration preferentially occurs at the less substituted double bond.

Alkynes are also viable substrates and can be selectively monohydroborated. While internal alkynes are resistant to further hydroboration after the initial addition, terminal alkynes can react with a second equivalent of the borane. The resulting organobis(pentafluorophenyl)boranes from alkyne hydroboration are susceptible to protonolysis, which can be a competing side reaction during subsequent oxidation steps. The hydroboration of phosphaalkynes with Piers' borane has also been demonstrated, leading to the formation of unusual dimeric phosphaalkenylboranes.

The table below summarizes the hydroboration of various representative substrates using this compound.

| Substrate | Product after Oxidation | Yield (%) | Notes |

|---|---|---|---|

| 1-Hexene | 1-Hexanol | 91 | High regioselectivity for the terminal alcohol. |

| Styrene | 2-Phenylethanol | 88 | Anti-Markovnikov addition product. |

| α-Methylstyrene | 2-Phenyl-1-propanol | 85 | Demonstrates reactivity with 1,1-disubstituted alkenes. |

| trans-4-Octene | 4-Octanol | 95 | Effective with internal alkenes. |

| 1-Naphthylcyclohexene | trans-2-(1-Naphthyl)cyclohexanol | 93 | Example of a sterically demanding arylcycloalkene. |

| (+)-Limonene | (1R,2R,4R)-p-Menth-8-en-2-ol | 75 | Selective reaction at the less substituted double bond. |

| 1-Octyne | 1-Octanal | 45 | Yield affected by competing protonolysis. |

| 4-Octyne | 4-Octanone | 89 | Internal alkynes give good yields of ketones. |

Polymerization and Co-catalysis

This compound plays a significant role in olefin polymerization, primarily through its involvement in Frustrated Lewis Pair (FLP) chemistry. An FLP consists of a sterically hindered Lewis acid, such as HB(C₆F₅)₂, and a bulky Lewis base that cannot form a classical adduct. This unquenched reactivity allows the pair to activate small molecules, including olefins. In the context of polymerization, FLPs can initiate the process by activating the monomer. For instance, polymeric FLPs have been developed where the borane moiety is incorporated into a polymer chain, creating materials that can act as recyclable catalysts.

While less documented than its role in initiation and catalyst activation, the borane can influence chain transfer processes. Chain transfer reactions are critical in controlling the molecular weight of the resulting polymer. In some catalytic systems, borane-mediated σ-bond metathesis pathways have been proposed, which could contribute to chain termination and transfer mechanisms.

A primary application of this compound in polymerization is the activation of metallocene and other early transition metal pre-catalysts. Metallocene complexes, such as those of zirconium or titanium, are typically pre-catalysts that require activation by a co-catalyst to generate a catalytically active cationic metal center. HB(C₆F₅)₂ can function as a potent activator.

The activation process often involves the abstraction of an alkyl or hydride group from the metallocene by the highly electrophilic borane. This generates a cationic metallocene species, which is the active catalyst for olefin polymerization, and a non-coordinating or weakly coordinating borate anion, [R-B(C₆F₅)₂H]⁻. Furthermore, HB(C₆F₅)₂ has been incorporated into the ligand framework of the metal complex itself, leading to "self-activating" catalysts. In these systems, an intramolecular reaction, such as hydride abstraction from the metal center by the tethered borane, generates the active cationic site without the need for an external co-catalyst.

The synthesis of polysiloxanes via the dehydrocarbonative condensation of hydrosilanes and alkoxysilanes, known as the Piers-Rubinsztajn reaction, is a prominent application of highly electrophilic borane catalysts. However, this reaction is characteristically catalyzed by tris(pentafluorophenyl)borane, B(C₆F₅)₃. Research has shown that this compound, HB(C₆F₅)₂, is generally considered to be catalytically inactive for this specific transformation. In fact, the reaction of B(C₆F₅)₃ with silyl (B83357) hydrides can produce HB(C₆F₅)₂, which is regarded as a deactivation pathway for the catalyst in this context.

Despite this, a crucial and indirect role for HB(C₆F₅)₂ has been identified in a specific type of siloxane polymerization. In the polymerization of carbon dioxide and phenylene silanes to produce poly(silphenylene siloxane)s, B(C₆F₅)₃ is used as the primary catalyst. However, mechanistic studies revealed that B(C₆F₅)₃ is first activated by the silane monomer to generate free HB(C₆F₅)₂ in situ. This in situ-generated HB(C₆F₅)₂ is the true active species that performs the rate-determining step of the polymerization: the reduction of CO₂. The subsequent chain growth steps can then proceed with catalysis by either B(C₆F₅)₃ or HB(C₆F₅)₂. This discovery highlights a specialized case where HB(C₆F₅)₂ is essential for the synthesis of a polysiloxane material, acting as the key initiator generated from a B(C₆F₅)₃ pre-catalyst.

Organic Transformations Catalyzed by this compound

This compound is capable of catalyzing the isomerization of alkenes. This reactivity is a unique feature that stems from the facile migration of the boryl group in the organoborane intermediates formed during hydroboration. When an olefin is hydroborated with HB(C₆F₅)₂, the initial addition may lead to a kinetically favored product. However, the high Lewis acidity of the -B(C₆F₅)₂ group facilitates a series of reversible hydroboration/dehydroboration steps, allowing the boryl group to migrate along the carbon chain.

This boryl migration effectively results in the isomerization of the alkene backbone, ultimately leading to the most thermodynamically stable organoborane adduct. This process is particularly useful for accessing thermodynamic products of hydroboration when other reagents might exclusively yield diastereomeric kinetic products. Subsequent oxidation or other transformations of this thermodynamically favored intermediate provide a route to the corresponding isomerically pure product. While the related B(C₆F₅)₃ is a well-known catalyst for E-selective alkene isomerization through pathways like 1,2-hydride shifts, the reactivity of HB(C₆F₅)₂ is intrinsically linked to its primary function as a hydroborating agent, using the reversibility of this process to achieve isomerization.

Carbene Transfer Reactions

Currently, there is a lack of specific research detailing the application of this compound as a catalyst for carbene transfer reactions, such as the cyclopropanation of alkenes with diazo compounds. While the related tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been shown to catalyze such transformations, similar reactivity for HB(C₆F₅)₂ has not been extensively reported in the available scientific literature. acs.orgunc.edu One study noted the 1,1-hydroboration reaction of diphenyldiazomethane with HB(C₆F₅)₂, but this does not represent a catalytic carbene transfer process. nih.gov

Dimerization and Cyclization Reactions

This compound has been identified as an effective metal-free catalyst for the cyclotrimerization of allenes. nih.gov In a notable example, allene (B1206475) undergoes cyclotrimerization in the presence of a catalytic amount of HB(C₆F₅)₂ to selectively produce 1,3,5-trimethylenecyclohexane. nih.gov This catalytic activity extends to substituted allenes as well. For instance, n-alkylallenes can be cyclotrimerized to their corresponding 1,3,5-trisubstituted cyclohexanes. acs.org

The proposed mechanism for this transformation involves a sequence of hydroboration and allylboration steps, ultimately leading to the cyclized product. This catalytic process offers a valuable metal-free alternative for the synthesis of these cyclic compounds.

In addition to allenes, boranes with the general formula R-B(C₆F₅)₂ have been shown to facilitate the cyclization of diynes. For example, bis(tert-butylethynyl) sulfide (B99878) undergoes cyclization to form a five-membered thiophene derivative in the presence of such boranes. acs.org

| Substrate | Catalyst Loading (mol%) | Product | Yield (%) |

|---|---|---|---|

| Allene | Not specified | 1,3,5-Trimethylenecyclohexane | Not specified |

| n-Octylallene | 10 | cis,trans-2,4,6-Tri-n-octyl-1,3,5-trimethylenecyclohexane | 46 |

| n-Dodecylallene | 10 | cis,trans-2,4,6-Tri-n-dodecyl-1,3,5-trimethylenecyclohexane | 54 |

Hydrosilylation of Carbonyl Compounds

Allylation Reactions

Similar to hydrosilylation, the application of this compound as a catalyst for allylation reactions is not well-documented. The more extensively studied B(C₆F₅)₃ is known to catalyze the allylation of various substrates, including secondary benzylic acetates with allylsilanes. nih.govcardiff.ac.uk The mechanism for the B(C₆F₅)₃-catalyzed allylstannation of aldehydes is proposed to involve the borane abstracting an allyl group from the tin reagent. nih.gov There is a lack of specific reports on analogous catalytic allylation reactions employing HB(C₆F₅)₂.

Advanced Mechanistic Studies in Catalysis

The catalytic activity of this compound is intrinsically linked to its solution-state behavior, particularly the equilibrium between its dimeric and monomeric forms.

Kinetic Investigations of Catalytic Cycles

For [HB(C₆F₅)₂]₂, the dimer dissociation is significantly more favorable compared to other common dialkylboranes like 9-borabicyclo[3.3.1]nonane (9-BBN). NMR studies have allowed for a rough calculation of the equilibrium constant (Keq) for the dimer dissociation of [HB(C₆F₅)₂]₂, which is approximately 4 x 10⁻⁴, corresponding to a Gibbs free energy change (ΔG°₂₉₈) of about 5 kcal mol⁻¹. acs.org This lower barrier to dissociation is a key factor in the high catalytic activity of this compound in reactions such as hydroboration.

In the context of the catalytic cycle for hydroboration, the initial dissociation of the dimer provides the active monomeric catalyst. This monomer then coordinates to the alkene substrate, followed by the insertion of the B-H bond across the double bond. In some cases, a subsequent retrohydroboration/rehydroboration sequence can lead to the thermodynamically more stable product. acs.org

| Borane Dimer | Keq for Dissociation | ΔG°₂₉₈ (kcal mol⁻¹) |

|---|---|---|

| [HB(C₆F₅)₂]₂ | ~4 x 10⁻⁴ | ~5 |

| [9-BBN]₂ | Not specified | Significantly higher than [HB(C₆F₅)₂]₂ |

Spectroscopic Probing of Intermediates

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are crucial in understanding the structure and reactivity of this compound and its role in catalytic cycles. ¹¹B and ¹⁹F NMR studies have been instrumental in characterizing the dimer-monomer equilibrium of HB(C₆F₅)₂ in solution. In C₆D₆, the ¹¹B NMR spectrum shows two distinct resonances: a major peak at approximately 18 ppm, corresponding to the four-coordinate boron in the dimer, and a minor peak at around 60 ppm, attributed to the three-coordinate boron of the monomeric form. acs.org

The reaction of HB(C₆F₅)₂ with substrates can also be monitored spectroscopically to identify intermediates. For instance, in the reaction with isothiocyanates, multinuclear NMR spectroscopy confirmed the complete conversion of the starting materials to form B,N,C,S heterocyclic compounds, which are the products of a 1,2-hydroboration. rsc.org These products can be considered stable intermediates that can be isolated and characterized.

Furthermore, the interaction of HB(C₆F₅)₂ with late transition metal complexes has been investigated. In the reaction with [ (Ph₃P)₂Rh(µ-Cl) ]₂, ¹⁹F NMR spectroscopy was used to identify the formation of the phosphine adduct, Ph₃P·HB(C₆F₅)₂, as one of the products, providing insight into the reactivity of the borane in the presence of other potential ligands and metal centers. rsc.org These spectroscopic studies are fundamental to elucidating the elementary steps of catalytic cycles involving this compound.

Computational Validation of Reaction Mechanisms

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms of reactions catalyzed by this compound, often referred to as Piers' borane [HB(C6F5)2]. These theoretical investigations provide valuable insights into reaction pathways, transition states, and the thermodynamic and kinetic parameters that govern these catalytic processes.

One significant area of investigation has been the metal-free hydrogenation of unfunctionalized olefins catalyzed by HB(C6F5)2. Theoretical studies have been crucial in understanding the key steps of this reaction. nih.gov A proposed novel borane-mediated σ-bond metathesis has been investigated both experimentally and theoretically, providing a plausible mechanism for this transformation. nih.gov

In the context of hydroboration reactions, computational studies have suggested that for diorganoboranes such as this compound, the reaction with olefins proceeds through a monomeric species. acs.org This monomer is formed from the dissociation of the dimeric form of the borane, [HB(C6F5)2]2. The high reactivity of HB(C6F5)2 as a hydroboration agent is attributed to the relative ease of this dimer dissociation, coupled with the high electrophilicity of the resulting monomeric borane.

Furthermore, computational investigations have been employed to understand the role of this compound in more complex catalytic systems. For instance, in a rhodium(I) complex functionalized with Piers' borane, computational studies have provided a mechanistic picture for successive hydride-migration steps. nih.gov This highlights the utility of theoretical calculations in understanding cooperative catalysis where the borane moiety plays a direct role in the reaction mechanism.

DFT calculations have also shed light on the mechanism of the dehydrocoupling of tin hydrides catalyzed by a derivative of this compound. These computational analyses suggest a heterolytic mechanism for this reaction, providing a detailed understanding of the bond activation processes at play.

The table below summarizes key findings from computational studies on reaction mechanisms involving this compound.

| Catalytic Reaction | Key Mechanistic Insight from Computational Studies | Reference |

| Metal-Free Hydrogenation of Olefins | Involvement of a borane-mediated σ-bond metathesis. | nih.gov |

| Hydroboration of Olefins | Reaction proceeds through a monomeric species formed from dimer dissociation. | acs.org |

| Hydride Migration in a Rhodium(I) Complex | Elucidation of successive hydride-migration steps. | nih.gov |

These computational validations of reaction mechanisms are critical for the rational design of new catalysts and the optimization of existing catalytic processes involving this compound.

Structural Characterization and Computational Studies of Bis Pentafluorophenyl Borane

Advanced Spectroscopic Characterization

The structural duality of bis(pentafluorophenyl)borane has been extensively investigated using advanced spectroscopic techniques. Multinuclear NMR spectroscopy is particularly powerful for distinguishing between the three-coordinate monomer and the four-coordinate boron centers in the dimer and its adducts.

Multinuclear NMR studies provide definitive evidence for the monomer-dimer equilibrium in solution.

¹¹B NMR: The ¹¹B NMR spectrum of a dilute solution in C₆D₆ clearly shows two distinct resonances. A major signal at approximately 18 ppm corresponds to the four-coordinate boron atoms in the hydride-bridged dimer, while a minor signal at a significantly downfield shift of 60 ppm is assigned to the three-coordinate boron center of the monomeric form. acs.org For comparison, the ¹¹B NMR chemical shift for the monomeric derivative bis(pentafluorophenyl)boron azide in toluene is observed at 43.9 ppm, also in the region for three-coordinate boron. rsc.org Conversely, Lewis base adducts, such as the pyridine adduct of the azide derivative, show shifts indicative of four-coordinate boron (e.g., -0.5 ppm). rsc.org

¹⁹F NMR: The ¹⁹F NMR spectrum also reflects the presence of two distinct species in solution. Separate resonances are observed for the pentafluorophenyl groups in both the major (dimer) and minor (monomer) components. acs.org The chemical shift difference between the para- and meta-fluorine resonances (Δδₘ,ₚ) is sensitive to the coordination environment at the boron center. For the dimeric form, Δδₘ,ₚ is 12.7 ppm, whereas for the monomeric species, this value increases to 18.3 ppm. acs.org In other studies, the ortho-fluorine signals for the mixture of monomer, dimer, and complexes have been identified in the range of -131.5 to -133.5 ppm. researchgate.net

The following table summarizes the key NMR spectroscopic data for this compound in solution.

| Nucleus | Species | Solvent | Chemical Shift (δ) in ppm |

| ¹¹B | Dimer | C₆D₆ | 18 |

| Monomer | C₆D₆ | 60 | |

| ¹⁹F | Dimer (Δδₘ,ₚ) | C₆D₆ | 12.7 |

| Monomer (Δδₘ,ₚ) | C₆D₆ | 18.3 | |

| Mixture (ortho-F) | Toluene-d₈ | -131.5 to -133.5 |

Interactive Data Table: Click on the headers to sort the data.

Single-crystal X-ray diffraction analysis has been instrumental in unequivocally determining the solid-state structure of this compound. Crystallization from benzene (B151609) confirms its existence as a dimer, [HB(C₆F₅)₂]₂, featuring two bridging hydride atoms between the two boron centers. acs.orgacs.org This analysis provides precise bond lengths and angles, solidifying the understanding of its ground-state structure in the absence of solvent effects.

The structures of various derivatives and adducts have also been characterized. For instance, the reaction of bis(pentafluorophenyl)boron chloride with trimethylsilyl azide leads to the formation of bis(pentafluorophenyl)boron azide. While this derivative is monomeric in solution, it irreversibly dimerizes upon solvent removal. rsc.org The formation of stable, four-coordinate adducts with Lewis bases like pyridine has also been confirmed. rsc.org

Theoretical and Computational Investigations

Theoretical studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the electronic structure, stability, and reaction mechanisms of this compound and related compounds.

Furthermore, DFT has been applied to understand the reactivity of derivatives and related frustrated Lewis pair (FLP) systems. For example, in the case of bis(pentafluorophenyl)phenothiazylborane, computational analysis was used to probe whether its catalytic activity in dehydrocoupling reactions proceeded via a heterolytic or homolytic bond activation mechanism. chemrxiv.org DFT calculations on the broader class of pentafluorophenyl-substituted boranes have also shed light on the role of the electron-withdrawing C₆F₅ groups and the specific interactions of the ortho-fluorine atoms in stabilizing transition states during catalytic cycles. nih.gov These theoretical models are essential for rationalizing observed reactivity and designing more efficient catalytic systems. northwestern.edu

Quantum Mechanical Studies of Energetics and Transition States

Quantum mechanical studies have been instrumental in elucidating the energetics and transition states of reactions involving this compound, providing a deeper understanding of its reactivity, particularly in hydroboration reactions. Computational chemistry allows for the detailed examination of reaction pathways, including the characterization of intermediates and transition states that may be difficult or impossible to observe experimentally.

The high reactivity of this compound as a hydroboration agent is a central theme in its computational analysis. A key aspect of this reactivity is the equilibrium between its dimeric and monomeric forms. In the solid state and in non-coordinating solvents, this compound exists primarily as a dimer, [HB(C₆F₅)₂]₂. However, for hydroboration to occur, the dimer must first dissociate into the monomeric form, HB(C₆F₅)₂. acs.org

Energetics of Dimer-Monomer Equilibrium

Quantum mechanical calculations focus on the dissociation energy of the this compound dimer. This energetic parameter is crucial for understanding the availability of the reactive monomeric species in solution. The general process can be represented as:

[HB(C₆F₅)₂]₂ ⇌ 2 HB(C₆F₅)₂

Experimental studies, supported by computational insights, have estimated the Gibbs free energy for this dissociation. In aromatic solvents, a significant amount of the monomeric borane (B79455) is present at equilibrium. acs.org This is in contrast to other common dialkylboranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), where the dimer is significantly more stable.

The relatively low dissociation energy of the this compound dimer is attributed to the electronic effects of the pentafluorophenyl groups. These highly electronegative groups withdraw electron density from the boron center, which is thought to weaken the bridging hydride bonds in the dimer.

| Parameter | This compound | 9-Borabicyclo[3.3.1]nonane (for comparison) |

| Dimer Dissociation Energy (ΔG°₂₉₈) | ~5 kcal/mol (experimental) | Higher than HB(C₆F₅)₂ |

| Monomer in Solution | Readily accessible | Less accessible |

| Hydroboration Reactivity | Very high | Moderate |

This table presents a comparison of the energetic properties related to the dimer-monomer equilibrium for this compound and 9-Borabicyclo[3.3.1]nonane.

Transition States in Hydroboration

Quantum mechanical studies have also provided valuable insights into the transition state of the hydroboration reaction itself. The reaction of monomeric this compound with an alkene, such as ethylene, proceeds through a four-membered cyclic transition state.

In this transition state, the B-H bond of the borane and the C=C π-bond of the alkene are simultaneously broken, while new B-C and C-H bonds are formed. Computational models of this transition state allow for the calculation of its geometry and the associated activation energy (Ea).

Key features of the hydroboration transition state that have been investigated computationally include:

Bond Lengths: The lengths of the forming and breaking bonds in the transition state structure.

Activation Energy (Ea): The energy barrier that must be overcome for the reaction to proceed. For highly reactive boranes like this compound, this barrier is expected to be low.

Reaction Pathway: The energetic profile of the reaction from reactants to products, passing through the transition state.

| Feature | Description |

| Geometry | A four-membered ring structure involving the boron atom, the hydride ligand, and the two carbon atoms of the alkene. |

| Key Bonds | Partial bonds exist between B and C, and between C and H, while the B-H and C=C bonds are partially broken. |

| Energetics | The transition state represents the maximum energy point along the reaction coordinate for the hydroboration step. |

This table summarizes the key characteristics of the transition state for the hydroboration of an alkene with monomeric this compound as determined by quantum mechanical studies.

The high electrophilicity of the boron center in this compound, a result of the electron-withdrawing pentafluorophenyl groups, is a key factor contributing to the low activation energy of the hydroboration step. This enhanced Lewis acidity facilitates the interaction with the π-electrons of the alkene, leading to a stabilized transition state and a faster reaction rate compared to less electrophilic boranes.

Applications in Materials Science and Functionalization

Incorporation of Lewis Acidic Boron Centers into Molecular Frameworks

The integration of the potent Lewis acidic bis(pentafluorophenyl)borane [-B(C₆F₅)₂] moiety into molecular frameworks is a key strategy for developing new materials with unique electronic and catalytic properties. This incorporation can be achieved through several synthetic routes, allowing for the precise placement of the boron center within a larger molecular architecture. rsc.orgnih.gov

One prominent method involves the reaction of this compound with organometallic reagents. For instance, it can react with stannyl transfer agents like Me₂Sn(C₆F₅)₂ to form intermediate chloroboranes, which can then be converted to the desired borane (B79455). acs.orgacs.org This approach provides a versatile pathway to introduce the -B(C₆F₅)₂ group into various organic and inorganic scaffolds.

The concept of Frustrated Lewis Pairs (FLPs) has also been instrumental in incorporating this compound into complex structures. In an FLP, a bulky Lewis acid like a pentafluorophenyl-substituted borane and a bulky Lewis base are sterically hindered from forming a classical adduct. wikipedia.org This unquenched reactivity can be harnessed to activate small molecules and create novel molecular frameworks. For example, mixtures of phosphines and this compound derivatives can react with dihydrogen to form phosphonium borates, effectively incorporating the boron center into an ionic framework. wikipedia.org

Synthesis of Advanced Materials through Borane-Mediated Processes

This compound and its derivatives are pivotal in the synthesis of a variety of advanced materials, particularly polymers. Their strong Lewis acidity enables them to act as potent catalysts or co-catalysts in polymerization reactions.

One of the most significant applications is in olefin polymerization. Pentafluorophenyl-substituted boranes are known to be strong Lewis acids capable of initiating olefin polymerization in conjunction with group 4 organometallic compounds. acs.org They can also be used in metal-free polymerization processes. For example, tris(pentafluorophenyl)borane (B72294), a related compound, catalyzes the polymerization of phenylsilane to form branched polysilanes. nih.gov

Furthermore, these boranes are effective catalysts in the synthesis of advanced siloxane materials through reactions like the Piers-Rubinsztajn reaction. sigmaaldrich.com This allows for the creation of polysiloxanes with controlled structures and properties. Research has shown that tris(pentafluorophenyl)borane can be an effective catalyst in producing optically pure and stereoregular phenyl- and naphthyl-substituted poly(siloxane)s. researchgate.net

The following table summarizes some examples of advanced materials synthesized using pentafluorophenyl boranes:

| Material Class | Monomer/Precursor | Borane Used | Resulting Material | Application Area |

| Polysilanes | Phenylsilane | Tris(pentafluorophenyl)borane | Branched Polysilane | Electronic Materials |

| Polyolefins | Olefins | This compound (with organometallics) | Polyolefins | Commodity Plastics |

| Polysiloxanes | Disiloxanediols and Disiloxanes | Tris(pentafluorophenyl)borane | Optically Active Poly(siloxane)s | Specialty Polymers |

Functionalization of Organic and Polymeric Materials

The high reactivity of this compound makes it a valuable reagent for the functionalization of a wide range of organic and polymeric materials. rsc.orgnih.gov This functionalization can impart new properties to the materials, such as enhanced conductivity or altered reactivity.

In the realm of organic electronics, tris(pentafluorophenyl)borane has been employed as a p-type dopant for organic semiconductors. rsc.org This doping enhances the conductivity of the material by creating "holes" for charge transport. For instance, it has been used as a p-type dopant in poly(3-hexylthiophene) (P3HT)-based organic field-effect transistors (OFETs). sigmaaldrich.com The borane acts as a Lewis acid receptor, improving the performance of the device.

Moreover, the catalytic activity of these boranes is utilized in various organic transformations that lead to functionalized molecules. For example, tris(pentafluorophenyl)borane catalyzes the hydrosilylation of olefins and carbonyl compounds, providing a route to functionalized organosilanes. mdpi.com It can also catalyze C-C bond formation through the activation of benzylic C-F bonds. researchgate.net

| Material | Functionalization Strategy | Borane Used | Resulting Property/Application |

| Poly(3-hexylthiophene) (P3HT) | p-type doping | Tris(pentafluorophenyl)borane | Enhanced conductivity for OFETs |

| Olefins | Catalytic hydrosilylation | Tris(pentafluorophenyl)borane | Functionalized organosilanes |

| Benzyl fluorides | Catalytic C-C bond formation | Tris(pentafluorophenyl)borane | Synthesis of functionalized arenes |

Development of Novel Heterocyclic Systems with Electrophilic Boron

This compound and related compounds are instrumental in the synthesis of novel heterocyclic systems containing an electrophilic boron atom. These heterocycles are of significant interest for their potential applications in materials science, particularly in optoelectronics. acs.org

The synthesis of these systems often involves 1,1-carboboration reactions, where the borane adds across a carbon-carbon multiple bond. For instance, the reaction of bis(alkynyl)phosphines with tris(pentafluorophenyl)borane can lead to the formation of 3-boryl-substituted phospholes, which are five-membered phosphorus-containing heterocycles. acs.org

Similarly, tellurium-containing heterocycles can be synthesized using borane-mediated cyclization reactions. The reaction of a tellurium diyne with a borane can proceed through a 1,1-carboboration followed by an intramolecular cyclization to yield novel tellurium heterocycles with an embedded electrophilic boron unit. acs.org These materials are being explored for their potential in optoelectronic applications.

The following table provides examples of novel heterocyclic systems developed using pentafluorophenyl boranes:

| Reactant(s) | Borane Used | Heterocyclic Product | Potential Application |

| Bis(alkynyl)phosphine | Tris(pentafluorophenyl)borane | 3-Boryl-substituted phosphole | Materials Science |

| Tellurium diyne | Tris(pentafluorophenyl)borane | Boron-containing tellurium heterocycle | Optoelectronic Materials |

| 1,6-Enynes | Tris(pentafluorophenyl)borane | Borylated cyclic species | Synthetic Intermediates |

Future Research Trajectories and Outlook

Expanding the Scope of Catalytic Transformations

While bis(pentafluorophenyl)borane is well-established as a potent hydroboration agent, acs.orgacs.org future research is poised to significantly broaden its catalytic repertoire. A key area of exploration is its application in frustrated Lewis pair (FLP) chemistry. semanticscholar.orgnih.gov The steric bulk and strong Lewis acidity of the bis(pentafluorophenyl)boryl group make it an ideal component for FLPs, which are capable of activating a variety of small molecules. Future work will likely focus on developing new FLP systems incorporating this borane (B79455) for novel transformations, such as the catalytic reduction of challenging substrates and new C-C and C-heteroatom bond-forming reactions. rsc.org

Furthermore, there is considerable interest in utilizing this compound as a precursor for generating even more reactive cationic boron species. These borocations could serve as highly effective Lewis acid catalysts for a range of organic transformations that are currently inaccessible with neutral boranes. acs.org Research in this direction will likely target the development of catalytic, metal-free approaches to complex organic syntheses, offering a more sustainable alternative to traditional metal-catalyzed methods. acs.orgmdpi.com

Designing Novel this compound Derivatives with Tuned Reactivity

The design and synthesis of new this compound derivatives offer a promising avenue for fine-tuning its reactivity and expanding its applications. By systematically modifying the electronic and steric properties of the borane, researchers can create catalysts with enhanced selectivity and activity for specific transformations.

One promising strategy involves the synthesis of derivatives with different substituents on the pentafluorophenyl rings. Introducing electron-donating or electron-withdrawing groups at specific positions can modulate the Lewis acidity of the boron center, thereby influencing its catalytic performance. nih.gov Another approach is the replacement of the hydride with other functional groups to create a library of RB(C 6F 5) 2 reagents with diverse reactivity profiles. scispace.com For instance, the synthesis of 1,2-bis(pentafluorophenyl)-o-carborane and its arylthio-derivatives has been reported, demonstrating the feasibility of incorporating this borane into more complex molecular architectures with unique electronic and optical properties. rsc.org

Future research in this area will likely focus on the development of chiral derivatives for asymmetric catalysis, the synthesis of boranes with switchable reactivity, and the computational modeling of new derivatives to predict their properties and guide synthetic efforts.

| Derivative Class | Potential Application | Rationale for Tuned Reactivity |

| Chiral Derivatives | Asymmetric Catalysis | Introduction of stereocenters for enantioselective transformations. |

| Boranes with Switchable Functionality | "Smart" Catalysts | Incorporation of responsive groups to control catalytic activity with external stimuli. |

| Polymer-Supported Derivatives | Heterogeneous Catalysis | Immobilization on solid supports for enhanced recyclability and ease of separation. |

| Bio-conjugate Derivatives | Chemical Biology | Integration with biological molecules for targeted catalysis in biological systems. |

Integration into Sustainable Chemical Processes

The development of more sustainable chemical processes is a major goal of modern chemistry, and this compound is well-positioned to contribute to this effort. Its role as a metal-free catalyst is particularly significant, as it offers an alternative to precious and often toxic transition metal catalysts. acs.org The use of borane-based catalysts can reduce the environmental impact of chemical production and minimize metal contamination in final products. rsc.org

Future research will likely focus on several key areas to enhance the sustainability profile of this compound chemistry. One area of interest is the development of catalytic systems that can operate under milder reaction conditions, reducing energy consumption. Another is the design of recyclable catalyst systems, potentially through immobilization on solid supports, to improve process efficiency and reduce waste. rsc.org

Moreover, the application of this compound and its derivatives in the context of a circular economy is a promising long-term goal. inkworldmagazine.com This could involve its use in the degradation of polymers to facilitate chemical recycling or in the conversion of biomass-derived feedstocks into valuable chemicals. The development of bis(pentafluorophenyl)borinic acid, a more bench-top stable derivative, represents a step towards more practical and sustainable Lewis acid catalysis. rsc.org

Exploration of Emerging Applications in Interdisciplinary Fields

The unique properties of this compound make it an attractive candidate for applications beyond traditional catalysis. In materials science, for example, the incorporation of the electron-deficient bis(pentafluorophenyl)boryl group into organic molecules can lead to materials with interesting photophysical and electronic properties. rsc.orgrsc.org The synthesis of tellurium-containing heterocycles using borane reagents has been shown to produce materials with desirable optoelectronic properties. scispace.com

Future research is expected to explore the use of this compound derivatives in the development of new organic semiconductors, light-emitting materials, and chemical sensors. rsc.org The strong Lewis acidity of these boranes could be harnessed for the development of sensors for anions or Lewis basic analytes.

While still a nascent area of research, the potential application of this compound derivatives in a biomedical context is also being considered. Their ability to interact with Lewis basic sites on biological molecules could be exploited for the development of new therapeutic agents or diagnostic tools. However, significant research is needed to establish the biocompatibility and efficacy of such compounds.

Q & A

Q. What are the established synthetic methodologies for preparing bis(pentafluorophenyl)borane, and how do reaction conditions influence purity?

this compound is synthesized via hydroboration reactions or ligand exchange. A common method involves reacting boron trichloride with pentafluorophenyllithium under controlled stoichiometry in anhydrous solvents (e.g., hexane). Parks et al. demonstrated that optimizing temperature (-78°C to room temperature) and solvent polarity ensures high yields (>85%) and minimizes byproducts like tris(pentafluorophenyl)borane . Purity is verified via NMR and elemental analysis, with impurities (e.g., residual dimethyl sulfide in adducts) removed by vacuum sublimation .

Q. How can researchers experimentally determine the Lewis acidity of this compound?

Lewis acidity is quantified using Gutmann-Beckett NMR titration with triethylphosphine oxide (TEPO) in deuterated benzene. The NMR chemical shift of TEPO correlates with boron’s electrophilicity. Comparative studies show this compound exhibits higher Lewis acidity (Δδ = 24 ppm) than triphenylborane (Δδ = 14 ppm) due to electron-withdrawing pentafluorophenyl groups . Computational methods (e.g., DFT calculations of fluoride ion affinity) further validate experimental results .

Q. What catalytic applications does this compound enable in hydroboration and polymerization?

this compound is a key co-catalyst in metallocene-mediated olefin polymerization, where it abstracts alkyl groups to generate cationic active sites. For hydroboration, it activates pinacolborane to enable regioselective additions to alkynes, as shown in alk-1-yne hydroboration (yields >90%) . Its strong Lewis acidity also facilitates C–O bond cleavage in sugars, enabling reductive transformations under mild conditions .

Advanced Research Questions

Q. What mechanistic role does this compound play in frustrated Lewis pair (FLP) systems for H2_22 activation?

In FLPs, this compound acts as the Lewis acid component, heterolytically cleaving H when paired with sterically hindered Lewis bases (e.g., 2,6-lutidine). Studies using and NMR spectroscopy reveal rapid H activation at room temperature, forming [HB(CF)] and protonated base species. This mechanism underpins applications in hydrogenation of unsaturated substrates .

Q. How do structural modifications (e.g., ligand substitution) alter the reactivity of this compound derivatives?

Replacing one pentafluorophenyl group with N-pyrrolyl increases electrophilicity, enabling alkyl anion abstraction (e.g., in catalyst activation for polymerization). In contrast, N-pyrrolidinyl substitution reduces reactivity due to weaker electron-withdrawing effects. X-ray charge density analysis and QTAIM (Quantum Theory of Atoms in Molecules) confirm higher positive charge density at boron in N-pyrrolyl derivatives .

Q. What insights do kinetic studies provide about this compound’s catalytic efficiency compared to tris(pentafluorophenyl)borane?

Kinetic experiments in aldehyde hydrogenation show tris(pentafluorophenyl)borane (B-b) achieves 88% yield, while this compound (unsubstituted) is less active due to reduced Lewis acidity. However, bis(derivatives) with optimized ligands (e.g., 3,5-bis(trifluoromethyl)phenyl) outperform tris analogs in specific reactions, highlighting ligand tuning as a critical design parameter .

Q. How does this compound enable unique reaction pathways in allene dimerization?

this compound catalyzes allene dimerization via hydroboration to form allyl-borane intermediates, followed by Cope rearrangement. Isotopic labeling (D) and NMR track boron’s role in transborylation steps, regenerating the catalyst and yielding dienyl boronic esters. This pathway is distinct from radical or transition-metal mechanisms .

Q. Notes

- All answers prioritize methodological rigor (e.g., NMR, DFT, kinetic analysis).

- Advanced questions focus on mechanistic and comparative studies, avoiding industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.